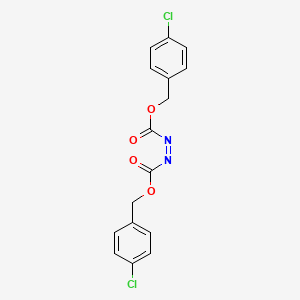
2-Aminophenol-4-sulfonic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminophenol-4-sulfonic acid hydrate, also known as 3-amino-4-hydroxybenzenesulfonic acid hydrate, is an organic compound with the molecular formula C6H7NO4S.H2O. It is commonly used as an intermediate in the synthesis of dyes and pigments. The compound appears as orange to dark red crystals and is known for its stability and solubility in alkaline solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminophenol-4-sulfonic acid hydrate typically involves the reduction of 4-chloro-3-nitrobenzenesulfonic acid. This process includes boiling the nitro compound with sodium hydroxide solution, followed by Béchamp reduction using iron powder or hydrogen . Another method involves the chlorosulfonation of p-nitrochlorobenzene, followed by ammoniation, hydrolysis, acidification, and reduction .
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process starts with the nitration of sulfanilic acid, followed by reduction and subsequent conversion to the desired product through hydroxylation and sulfonation steps .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various quinone derivatives.
Reduction: The compound can be reduced to form aminophenol derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder or hydrogen gas in the presence of a catalyst.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Aminophenol-4-sulfonic acid hydrate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-aminophenol-4-sulfonic acid hydrate involves its ability to participate in various chemical reactions due to its functional groups. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, making it a valuable intermediate in organic synthesis. In biological systems, it can act as an antioxidant and enzyme inhibitor, targeting specific molecular pathways .
Comparison with Similar Compounds
- 3-Amino-4-hydroxybenzenesulfonic acid
- 2-Amino-5-hydroxybenzoic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
Uniqueness: 2-Aminophenol-4-sulfonic acid hydrate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its stability and solubility in alkaline solutions make it particularly valuable in industrial applications .
Properties
IUPAC Name |
3-amino-4-hydroxybenzenesulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S.H2O/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,7H2,(H,9,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUGGDKVCGPOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70024-42-9 |
Source


|
| Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70024-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride](/img/structure/B8002705.png)
![sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol](/img/structure/B8002728.png)



![(19E,21E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;dihydrate](/img/structure/B8002751.png)



![2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine](/img/structure/B8002780.png)
